molecular formula C9H9ClO B8067624 4-Chloro-2-methoxystyrene

4-Chloro-2-methoxystyrene

Cat. No. B8067624
M. Wt: 168.62 g/mol
InChI Key: FXVHAJRVIMCUTP-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxystyrene is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxystyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxystyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cationic Polymerization : Metal-free, visible light-initiated, living cationic polymerization of related methoxystyrenes demonstrates molecular weight and dispersity control through methanol concentration. This indicates potential applications in precision polymer synthesis (Perkowski, You, & Nicewicz, 2015).

  • Kinetic Studies and Living Nature of Polymerization : Studies on the carbocationic polymerization of p-methoxystyrene (a related compound) have provided insights into the mechanisms and kinetics of polymerization, suggesting applications in controlled polymer synthesis (De & Faust, 2004).

  • Radiation-Induced Reactions : Research on radiation-induced reactions in ring-substituted polystyrenes, including methoxystyrenes, has implications for the design of resist materials in lithographic processes (Tanigaki, Tateishi, & Ohnishi, 1986).

  • Solvolysis Mechanisms : Investigations into the solvolysis of α-chloro- and α-bromo-4-methoxystyrene have revealed details about SN1 and electrophilic addition–elimination mechanisms, informing the understanding of organic reaction pathways (Rappoport & Gal, 1973).

  • Polymerization Studies : Free radical polymerization studies of 4-substituted styrenes, including methoxystyrenes, provide insights into the rates of polymerization and molecular weight control, which are crucial for materials engineering applications (Berry, Ludlow, & Mazza, 1997).

  • Photodegradation Kinetics : Research into the UV irradiation effects on poly(para-substituted styrene) solutions, including methoxystyrenes, reveals information on polymer stability and degradation, important for material longevity and environmental impact studies (Ani & Ramadhan, 2008).

properties

IUPAC Name

4-chloro-1-ethenyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHAJRVIMCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxystyrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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